molecular formula C18H12O6 B1665312 Atromentin CAS No. 519-67-5

Atromentin

カタログ番号: B1665312
CAS番号: 519-67-5
分子量: 324.3 g/mol
InChIキー: FKQQKMGWCJGUCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Atromentin (CAS 519-67-5) is a naturally occurring polyphenolic benzoquinone pigment found in various Agaricomycetes fungi, including species in the orders Agaricales and Thelephorales . This compound serves as a central precursor to a wide class of basidiomycete pigments and possesses a diverse range of documented biological activities, making it a valuable compound for biomedical and biochemical research . Researchers value this compound for its specific and potent inhibitory activity. It was identified as the first specific inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase in Streptococcus pneumoniae , exhibiting an IC50 of 0.24 µM, and does not inhibit the FabI reductase from E. coli or Staphylococcus aureus even at high concentrations . This makes it a critical tool for studying bacterial fatty acid biosynthesis pathways . Furthermore, studies have shown that this compound can induce apoptosis in human leukemia U937 cells, as evidenced by the dose-dependent activation of caspase-3 and cleavage of PARP, highlighting its potential in anticancer research . Its historical characterization as an anticoagulant and its more recently discovered estrogenic activity, where it acts as a potent inhibitor of 17β-hydroxysteroid dehydrogenase, further expand its research applications . The biosynthesis of this compound involves a nonribosomal peptide synthetase-like enzyme (this compound synthetase) that dimerizes two units of 4-hydroxyphenylpyruvic acid, which is derived from the deamination of L-tyrosine . This well-studied biosynthetic pathway is a model for fungal secondary metabolism . This product is sold for research applications only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations regarding the handling and use of this chemical.

特性

IUPAC Name

2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQQKMGWCJGUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199863
Record name Atromentin
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Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-67-5
Record name 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
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Record name Atromentin
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準備方法

Biosynthetic Pathways in Native Fungi

Atromentin is natively synthesized in Agaricomycetes fungi such as Tapinella panuoides, Paxillus involutus, and Hydnellum peckii through a specialized enzymatic cascade. The pathway begins with the deamination of L-tyrosine by an aminotransferase to yield 4-hydroxyphenylpyruvic acid (4-HPP). Two 4-HPP molecules are subsequently dimerized by this compound synthetase, a nonribosomal peptide synthetase-like enzyme (NRPS-like) with adenylation-thiolation-thioesterase (A-T-TE) domains.

Enzymatic Mechanism of this compound Synthetase

The NRPS-like enzyme catalyzes a two-step process:

  • Adenylation domain activation : Each 4-HPP molecule is activated via ATP-dependent adenylation, forming an acyl-adenylate intermediate.
  • Dimerization and cyclization : The thioesterase domain facilitates C–C bond formation between the two 4-HPP units, followed by keto-enol tautomerization and oxidation to yield the planar benzoquinone structure.
Key Genetic Clusters

Fungal genomes hosting this compound biosynthesis typically contain conserved gene clusters:

  • AtrA : Encodes the NRPS-like synthetase.
  • AtrD : Encodes the aminotransferase for 4-HPP production.
  • Oxidoreductase genes : Adjacent oxidoreductases may assist in redox adjustments during cyclization.

Heterologous Production in Engineered Yeast

To overcome limitations in cultivating native fungi, Saccharomyces cerevisiae has been engineered for this compound production.

Strain Construction

  • Genome integration : A codon-optimized AtrA gene (ATRO-opt) under the strong pTDH3 promoter was integrated into the yeast genome using CRISPR-Cas9.
  • Precursor optimization : Metabolic modeling identified upregulation targets in upper glycolysis (PFK1, FBA1) and chorismate biosynthesis (ARO4, ARO7) to enhance 4-HPP flux.

Challenges and Solutions

  • HPP availability : Native yeast chorismate pathways require deregulation to shunt carbon toward 4-HPP.
  • Redox balancing : NADPH-dependent steps in chorismate synthesis may limit yields, necessitating cofactor engineering.

Chemical Synthesis Routes

Chemical synthesis of this compound employs strategies to assemble the symmetrical benzoquinone core while managing phenolic hydroxyl reactivity.

Double Suzuki-Miyaura Coupling (Ye et al., 2010)

This method involves:

  • Protecting group strategy :
    • Methoxymethyl (MOM) protection of hydroxyl groups on 4-bromophenyl precursors.
    • tert-Butyldimethylsilyl (TBDMS) protection for ketone functionalities.
  • Cross-coupling :
    • Pd-catalyzed Suzuki-Miyaura coupling of 4-bromophenylboronic esters to form the biphenyl intermediate.
  • Deprotection and oxidation :
    • Sequential removal of MOM and TBDMS groups using HCl/MeOH and tetrabutylammonium fluoride (TBAF).
    • Final oxidation with ceric ammonium nitrate (CAN) to yield this compound.
Reaction Conditions
Step Reagents/Catalysts Temperature Yield (%)
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O 80°C 62
Deprotection HCl/MeOH, TBAF RT 85
Oxidation CAN, CH₃CN/H₂O 0°C → RT 78

Alternative Approaches

  • Biomimetic oxidation : Direct oxidation of leucomentins (reduced this compound analogs) using fungal laccases, though yields remain suboptimal.
  • Electrochemical synthesis : Preliminary studies suggest anodic oxidation of polyphenolic precursors could bypass protecting group requirements.

Comparative Analysis of Methods

Parameter Biosynthesis Chemical Synthesis
Yield 10–50 mg/L (yeast) 250–300 mg (batch)
Complexity Requires metabolic engineering Multi-step, harsh reagents
Sustainability ATP-dependent, moderate E-factor High E-factor (solvents, catalysts)
Purity >90% (HPLC) >95% (recrystallization)

化学反応の分析

Atromentin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and methyl iodide for alkylation . The major products formed from these reactions include O-alkylated derivatives such as 2-O-methoxythis compound and thelephantin I . These reactions highlight the versatility of this compound in forming different derivatives with potential biological activities.

科学的研究の応用

類似化合物との比較

Research Implications

Its biosynthesis pathway, particularly the TE domain, offers a template for engineering novel NRPS-like enzymes . Comparative studies with analogs like gyrocyanin and polyporic acid underscore the evolutionary plasticity of fungal secondary metabolism. Future work should prioritize heterologous expression of Aspergilli NPS to elucidate convergent mechanisms and explore biotechnological applications .

生物活性

Atromentin is a natural compound predominantly found in fungi from the Agaricomycetes class, particularly within the orders Agaricales and Thelephorales. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticoagulant, and apoptotic effects. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

This compound is chemically classified as a dihydroxy polyporic acid, with the molecular formula C16H16O6C_{16}H_{16}O_6. It features hydroxyl groups at specific positions that contribute to its biological properties. The structure can be represented as follows:

Compound Molecular Formula Chemical Structure
This compoundC16H16O6C_{16}H_{16}O_6This compound Structure

Antibacterial Activity

This compound exhibits significant antibacterial properties. It has been identified as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase in Streptococcus pneumoniae, which is critical for fatty acid biosynthesis. This inhibition suggests potential applications in developing new antimicrobial agents against resistant bacterial strains .

Anticoagulant Properties

Historical studies have demonstrated this compound's anticoagulant effects. Khanna et al. (1965) reported its capacity to inhibit blood coagulation both in vitro and parenterally, indicating its potential use in therapeutic settings where anticoagulation is necessary .

Induction of Apoptosis

Recent research highlights this compound's ability to induce apoptosis in human leukemia cells (U937). Kim (2009) found that this compound triggers a dose-dependent increase in apoptotic markers such as caspase-3 and PARP cleavage, suggesting its potential as an anti-cancer agent .

Case Studies and Research Findings

  • Smooth Muscle Stimulation : Early studies indicated that this compound acts as a smooth muscle stimulant, which could have implications for gastrointestinal motility disorders .
  • Antimicrobial Spectrum : A study by Benedict and Brady (1972) noted that this compound exhibited antimicrobial activity against various pathogens, including Klebsiella aerogenes, Escherichia coli, and Candida albicans. This broad-spectrum activity underscores its potential utility in treating infections caused by these organisms .
  • Biosynthesis Characterization : Research has characterized the genes responsible for this compound biosynthesis in fungi such as Paxillus involutus. These studies reveal a complex regulatory mechanism involving nonribosomal peptide synthetases (NPS) that catalyze the formation of this compound from precursor molecules .

Data Tables

The following table summarizes key biological activities of this compound along with relevant studies:

Biological Activity Description Key Studies
AntibacterialInhibits enoyl-acyl carrier protein reductase in S. pneumoniaeZheng et al. (2006)
AnticoagulantInhibits blood coagulation in vitro and parenterallyKhanna et al. (1965)
Induction of ApoptosisTriggers apoptosis in U937 leukemia cellsKim (2009)
Smooth Muscle StimulationActs as a stimulant for smooth muscle activitySullivan and Guess (1969)
Antimicrobial SpectrumActive against Klebsiella aerogenes, E. coli, and C. albicansBenedict and Brady (1972)

Q & A

Q. What are the standard methodologies for identifying and isolating atromentin in fungal species?

this compound isolation typically involves extraction from fungal mycelia or fruiting bodies using solvents like methanol or ethyl acetate, followed by purification via column chromatography (e.g., silica gel). Identification relies on spectroscopic techniques such as NMR and LC-MS, complemented by comparison with reference spectra. Genetic validation may include PCR amplification of nonribosomal peptide synthetase (NRPS) genes associated with this compound biosynthesis .

Q. How can researchers design experiments to study this compound biosynthesis pathways?

Experimental design should integrate genomic, transcriptomic, and metabolomic approaches. Key steps include:

  • Gene cluster analysis : Use BLASTP and DELTA-BLAST tools to identify conserved NRPS, aryl methyltransferase (AMT), and alcohol dehydrogenase (ADH) genes in fungal genomes .
  • Knockout mutants : Employ CRISPR/Cas9 to disrupt candidate genes and assess metabolite production changes.
  • Enzyme assays : Characterize in vitro activity of purified enzymes (e.g., NRPS adenylation domains) using radiolabeled substrates .

Q. What are the primary challenges in ensuring reproducibility of this compound-related experiments?

Reproducibility requires detailed documentation of:

  • Fungal strain sources and growth conditions (e.g., media, temperature).
  • Extraction protocols (solvent ratios, pH).
  • Instrument calibration data (e.g., LC-MS parameters). Cross-validation using independent genetic lines or species (e.g., Aspergillus vs. Boletales) is critical due to interspecific enzyme divergence .

Advanced Research Questions

Q. How can researchers resolve contradictions in phylogenetic data related to this compound gene clusters?

Contradictions may arise from horizontal gene transfer or convergent evolution. Mitigation strategies include:

  • Multi-locus phylogenetics : Combine gene trees from NRPS, AMT, and ADH to assess cluster homology.
  • Promoter motif analysis : Identify conserved regulatory sequences (e.g., palindromic motifs in symbiotic fungi) to infer evolutionary conservation .
  • Functional complementation : Test heterologous expression of gene clusters in model fungi (e.g., Aspergillus nidulans) to validate biosynthetic capacity .

Q. What advanced techniques are used to study the ecological role of this compound in fungal symbiosis or pathogenesis?

  • Metabolite imaging : Spatial distribution of this compound in fungal tissues can be mapped using MALDI-TOF imaging.
  • Transcriptomic profiling : Compare gene expression in symbiotic (e.g., ectomycorrhizal) vs. pathogenic fungi under stress conditions.
  • Chemical inhibition : Apply this compound derivatives to host plants or competing microbes to assess antimicrobial/defensive activity .

Q. How can researchers address discrepancies in enzyme activity data between in vitro and in vivo studies of this compound biosynthesis?

Discrepancies often stem from post-translational modifications or substrate availability in vivo. Solutions include:

  • Subcellular localization : Use fluorescent tagging (e.g., GFP fusion proteins) to track enzyme compartmentalization.
  • Co-culture experiments : Simulate natural microbial interactions to activate silent gene clusters.
  • Proteomic profiling : Identify interacting proteins that modulate enzyme activity .

Q. What computational tools are recommended for predicting this compound-related gene regulatory networks?

  • PhyloFisher : Detects orthologs of this compound cluster genes across divergent taxa.
  • MEME Suite : Identifies conserved promoter motifs (e.g., in NRPS/AMT upstream regions).
  • AntiSMASH : Predicts secondary metabolite clusters, though manual curation is required for fungi due to database biases .

Methodological Guidance

Q. How should researchers structure a manuscript on this compound to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

  • Introduction : Highlight unresolved questions (e.g., evolutionary drivers of gene cluster conservation).
  • Methods : Detail bioinformatic parameters (e.g., BLAST e-values, genome assembly tools) and statistical tests.
  • Results : Use tables to compare enzyme kinetics or gene cluster architectures across species.
  • Discussion : Emphasize contradictions with prior work (e.g., Aspergillus vs. basidiomycete NPS divergence) and propose testable hypotheses .

Q. What frameworks (e.g., FINER, PICO) are applicable when formulating research questions on this compound’s biomedical potential?

  • PICO : Define Population (specific fungal taxa), Intervention (this compound extraction method), Comparison (bioactivity vs. synthetic analogs), Outcome (e.g., cytotoxic IC50 values).
  • FINER : Ensure questions are Feasible (e.g., leveraging published genomes), Interesting (e.g., ecological novelty), Novel (e.g., unstudied derivatives), Ethical (compliance with Nagoya Protocol), and Relevant (e.g., drug discovery pipelines) .

Data Analysis & Interpretation

Q. How can researchers critically evaluate conflicting data on this compound’s taxonomic distribution?

  • Meta-analysis : Compile genomic datasets from JGI MycoCosm and NCBI to assess cluster prevalence.
  • Divergence metrics : Calculate pairwise identity scores for NRPS genes (e.g., 35–57% between Aspergillus species) to distinguish orthologs from paralogs.
  • Contextualize findings : Note lifestyle differences (e.g., brown-rot fungi vs. symbionts) that may influence cluster retention .

Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?

  • QSAR modeling : Use molecular descriptors (e.g., logP, H-bond donors) to correlate chemical features with bioactivity.
  • PCA/MANOVA : Identify significant variance in metabolite profiles across fungal lineages.
  • Machine learning : Train models on published bioactivity data to predict novel derivatives .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical sourcing of fungal material for this compound studies?

  • Obtain permits for collecting specimens in protected areas (e.g., CITES compliance).
  • Deposit voucher specimens in herbaria with digital accession codes.
  • Acknowledge traditional knowledge if indigenous practices informed the research .

Q. What steps mitigate bias in omics-based studies of this compound biosynthesis?

  • Blinded analysis : Separate raw data processing from hypothesis testing.
  • Negative controls : Include non-producing fungal strains in transcriptomic/metabolomic workflows.
  • Data transparency : Share genome assemblies and spectral libraries via repositories like GenBank and GNPS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atromentin
Reactant of Route 2
Atromentin

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